molecular formula C13H15FN4O2S B2396854 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795189-99-9

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2396854
CAS RN: 1795189-99-9
M. Wt: 310.35
InChI Key: COECQUQJBNJXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMPPT or TAK-659 and has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves the inhibition of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound can prevent the activation and proliferation of B-cells, which are involved in various immune responses. This mechanism of action has shown potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the activation and proliferation of B-cells, leading to a reduction in inflammation and immune responses. This compound has also been shown to have potential anti-tumor effects in various B-cell malignancies.

Advantages and Limitations for Lab Experiments

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One of the advantages is its high purity and good yields, which make it suitable for various applications. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has been reported to have some toxicity in vitro, which can limit its use in certain applications.

Future Directions

There are several future directions for the study and application of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential applications in other fields, such as cancer immunotherapy and infectious disease treatment. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One of the most common methods involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium azide and copper (I) iodide to form the 1,2,3-triazole ring. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This compound has also been studied as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-10-8-11(14)2-3-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECQUQJBNJXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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